2-(3,5-Dichlorophenyl)acetyl chloride

GnRH receptor antagonism 2-aryltryptamine structure–activity relationship

2-(3,5-Dichlorophenyl)acetyl chloride (CAS 299956-57-3), also named 3,5-dichlorobenzeneacetyl chloride, is a substituted phenylacetyl chloride with molecular formula C₈H₅Cl₃O and molecular weight 223.48 g/mol. It belongs to the class of arylacetyl chlorides—reactive electrophilic intermediates used to install the 3,5-dichlorophenylacetyl moiety onto nucleophilic scaffolds via acylation.

Molecular Formula C8H5Cl3O
Molecular Weight 223.5 g/mol
CAS No. 299956-57-3
Cat. No. B1527681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dichlorophenyl)acetyl chloride
CAS299956-57-3
Molecular FormulaC8H5Cl3O
Molecular Weight223.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)CC(=O)Cl
InChIInChI=1S/C8H5Cl3O/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2
InChIKeySEFHSDKTMPUQTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dichlorophenyl)acetyl chloride (CAS 299956-57-3): A Regiospecific Acyl Chloride Building Block for Structure-Guided Medicinal Chemistry


2-(3,5-Dichlorophenyl)acetyl chloride (CAS 299956-57-3), also named 3,5-dichlorobenzeneacetyl chloride, is a substituted phenylacetyl chloride with molecular formula C₈H₅Cl₃O and molecular weight 223.48 g/mol . It belongs to the class of arylacetyl chlorides—reactive electrophilic intermediates used to install the 3,5-dichlorophenylacetyl moiety onto nucleophilic scaffolds via acylation [1]. This compound is commercially supplied at ≥98% purity as a pharmaceutical intermediate . Its defining feature is the symmetrical 3,5-dichloro substitution pattern on the phenyl ring, which imparts a distinct electronic and steric profile relative to other dichlorophenylacetyl chloride regioisomers, with verified consequences for biological target engagement in at least two therapeutically relevant programs: non-peptide GnRH receptor antagonists and adenain protease inhibitors [1][2].

Why Generic Substitution of 2-(3,5-Dichlorophenyl)acetyl chloride with Other Dichlorophenylacetyl Chlorides Fails: Regiochemistry-Driven Target Engagement


Dichlorophenylacetyl chlorides are not interchangeable acylating agents. The position of the two chlorine atoms on the phenyl ring determines the three-dimensional shape and electron distribution of the terminal aryl group in the final conjugate, directly controlling complementarity with hydrophobic pockets of biological targets [1]. In the 2-aryltryptamine series of GnRH receptor antagonists, replacing the 3,4-dimethoxyphenyl group with a 3,5-disubstituted phenyl motif increased binding affinity, with the 3,5-dichloro analog achieving an IC₅₀ of 170 nM—a 4.1-fold improvement over the 3,5-dimethoxy variant (IC₅₀ = 700 nM) [1]. Conversely, the 3,5-dimethylphenyl analog reached an IC₅₀ of 50 nM, demonstrating that the 3,5-dichloro substitution occupies a specific activity window between weaker electron-donating and stronger lipophilic substituents [1]. In the adenain cysteine protease system, the N-[(3,5-dichlorophenyl)acetyl] fragment was shown by X-ray crystallography to fill the S4 subsite with a defined binding pose at 2.07 Å resolution (PDB 4PIQ) [2]. These target-specific structural requirements mean that switching to the 2,4-dichloro, 2,5-dichloro, or 3,4-dichloro regioisomer would predictably alter or abolish key binding interactions—a risk quantifiable only through the retention of the precise 3,5-dichloro substitution pattern during building block procurement.

Quantitative Evidence Guide: 2-(3,5-Dichlorophenyl)acetyl chloride versus Regioisomeric and Functional Analogs


GnRH Receptor Antagonist SAR: 3,5-Dichloro vs. 3,5-Dimethoxy vs. 3,5-Dimethyl Substitution in the 2-Aryltryptamine Scaffold

When the 3,4-dimethoxyphenyl group at the 2-position of the tryptamine core was replaced with a 3,5-disubstituted phenyl ring, binding affinity at the GnRH receptor increased in a substituent-dependent manner. The 3,5-dichloro analog exhibited an IC₅₀ of 170 nM, representing a 4.1-fold improvement over the 3,5-dimethoxy analog (IC₅₀ = 700 nM) but 3.4-fold weaker potency than the 3,5-dimethyl analog (IC₅₀ = 50 nM) [1].

GnRH receptor antagonism 2-aryltryptamine structure–activity relationship

Adenain Protease Structural Validation: N-[(3,5-Dichlorophenyl)acetyl] Fragment Occupies S4 Subsite at 2.07 Å Resolution

X-ray co-crystal structures of adenain (human adenovirus 8 protease) with nitrile inhibitors revealed that the N-[(3,5-dichlorophenyl)acetyl] fragment occupies the S4 subsite of the protease. The structure deposited as PDB 4PIQ (resolution 2.07 Å) shows the 3,5-dichlorophenyl ring making defined hydrophobic contacts within this pocket, consistent with structure-based design efforts that optimized adenain inhibitors into low nanomolar drug-like compounds [1][2].

adenain protease antiviral X-ray crystallography

Antifungal Potency: N-(3,5-Dichlorophenyl)maleimide Derivatives Outperform Commercial Fungicide Dicloran

In a series of 63 maleimide compounds evaluated against Sclerotinia sclerotiorum, N-(3,5-dichlorophenyl)-3,4-dichloromaleimide achieved an EC₅₀ of 1.11 µg/mL, which is 1.55-fold more potent than the commercial fungicide dicloran (EC₅₀ = 1.72 µg/mL) tested under the same conditions [1]. This result demonstrates that the 3,5-dichlorophenyl N-substituent contributes favorably to antifungal activity in the maleimide chemotype.

antifungal maleimide agricultural fungicide

Acylation Reaction Efficiency: 98% Yield Achieved Under Mild Conditions (CH₂Cl₂, Room Temperature, 5 min)

A reaction entry in the JCGG GlycoChemExplorer database reports that 2-(3,5-dichlorophenyl)acetyl chloride (2.49 mmol) reacted with a nucleophilic substrate in dichloromethane at room temperature for 5 minutes, using DBU as base, to afford the acylated product in 98% yield [1]. This high conversion under mild, operationally simple conditions demonstrates the compound's excellent reactivity as an acylating agent, consistent with the general behavior of arylacetyl chlorides but verified specifically for this 3,5-dichloro regioisomer.

acylation yield amide bond formation synthetic efficiency

Commercial Purity Specification: ≥98% Purity Enables Reproducible Stoichiometric Control in Multi-Step Synthesis

2-(3,5-Dichlorophenyl)acetyl chloride is commercially supplied at ≥98% purity (HPLC/GC) according to multiple vendor specifications . This purity level is equivalent to or exceeds the typical 95% minimum purity offered for closely related regioisomers such as 2,4-dichlorophenylacetyl chloride (CAS 53056-20-5) and 2,5-dichlorophenylacetyl chloride (CAS 203314-48-1), which are commonly listed at 95% minimum purity . Higher initial purity reduces the contribution of hydrolyzed carboxylic acid impurity (3,5-dichlorophenylacetic acid) to stoichiometric uncertainty in subsequent coupling reactions.

purity specification stoichiometric control quality assurance

Optimal Application Scenarios for 2-(3,5-Dichlorophenyl)acetyl chloride Based on Differentiated Evidence


Non-Peptide GnRH Receptor Antagonist Lead Optimization Requiring 3,5-Disubstituted Phenyl SAR Exploration

Medicinal chemistry teams pursuing orally active GnRH antagonists should select 2-(3,5-dichlorophenyl)acetyl chloride as the acylating agent when the synthetic route requires installation of a 3,5-dichlorophenylacetyl warhead onto a 2-aryltryptamine, 3-arylquinolone, or related scaffold. The SAR data show that the 3,5-dichloro substitution delivers an IC₅₀ of 170 nM at the GnRH receptor, providing a defined intermediate-potency anchor point between the weaker 3,5-dimethoxy (700 nM) and stronger 3,5-dimethyl (50 nM) analogs [1]. Use of the incorrect regioisomer (e.g., 2,4-dichlorophenylacetyl chloride) would produce a compound with uncharacterized GnRH receptor affinity, wasting synthesis resources and delaying SAR progression.

Structure-Based Design of Adenain Protease Inhibitors as Antiviral Agents

For research groups developing covalent or reversible inhibitors of adenain (adenovirus protease), 2-(3,5-dichlorophenyl)acetyl chloride is the building block of choice to introduce the S4-subsite-occupying fragment validated by the 2.07 Å co-crystal structure PDB 4PIQ [2]. The X-ray data confirm that the 3,5-dichlorophenyl group makes defined hydrophobic contacts within the S4 pocket, a structural rationale that would be invalidated by switching to any other dichloro regioisomer. This compound should be prioritized for the synthesis of peptidomimetic nitrile inhibitors or their depeptidized analogs targeting adenoviral ocular infections.

Agrochemical Fungicide Discovery: Maleimide and Related Heterocycle Derivatization

Agrochemical research programs synthesizing N-aryl maleimides or analogous cyclic imides for antifungal screening should procure 2-(3,5-dichlorophenyl)acetyl chloride (or its acid precursor) based on the demonstrated 1.55-fold potency advantage of N-(3,5-dichlorophenyl)-3,4-dichloromaleimide (EC₅₀ = 1.11 µg/mL) over the commercial standard dicloran (EC₅₀ = 1.72 µg/mL) against Sclerotinia sclerotiorum [3]. This validated activity benchmark provides a quantitative rationale for prioritizing the 3,5-dichloro substitution pattern in library synthesis over unsubstituted phenyl or alternative dichloro regioisomers.

Multi-Step Medicinal Chemistry Synthesis Requiring High-Yield Acylation with Minimal Purification Burden

In convergent synthetic routes where a late-stage acylation step is performed on a precious advanced intermediate, the demonstrated 98% reaction yield of 2-(3,5-dichlorophenyl)acetyl chloride under mild conditions (CH₂Cl₂, room temperature, 5 minutes) [4] supports its selection over acid chlorides with lower reported or expected coupling efficiencies. The ≥98% commercial purity specification further reduces uncertainty in stoichiometry, minimizing the need for excess reagent and simplifying post-reaction purification—critical factors when scaling from discovery to preclinical supply.

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